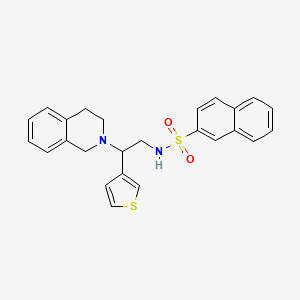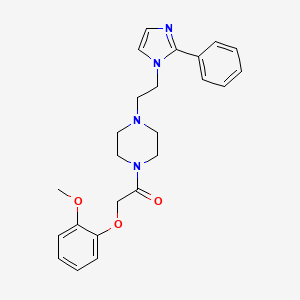
2-(2-methoxyphenoxy)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a synthetic organic compound. This compound has a unique structure characterized by an imidazole ring, a piperazine ring, and an ether linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound often begins with the preparation of the imidazole and piperazine derivatives. These are typically synthesized separately before being coupled in a final step:
Imidazole Derivative Preparation: : Starting from 2-phenyl-1H-imidazole, the derivative is synthesized using alkylation reactions.
Piperazine Derivative Preparation: : 1-(4-piperazinyl) ethanone is synthesized through the reaction of piperazine with ethyl chloroacetate, followed by hydrolysis.
Final Coupling Reaction: : The imidazole and piperazine derivatives are coupled using a nucleophilic substitution reaction under reflux conditions, typically in a solvent like toluene or dichloromethane, facilitated by a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts may be employed to increase the reaction rate and yield. Purification typically involves crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo several types of reactions:
Oxidation: : The methoxy group can be oxidized to form a hydroxy group.
Reduction: : The carbonyl group can be reduced to an alcohol.
Substitution: : Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Peroxy acids or PCC in dichloromethane.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Chlorine or bromine in the presence of a Lewis acid like FeCl3 for halogenation.
Major Products
Oxidation yields the corresponding phenol.
Reduction yields the corresponding alcohol.
Substitution yields halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is utilized in several research fields:
Chemistry: : As a building block for more complex molecules.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : Explored for its potential pharmacological properties, particularly in the field of anti-cancer and anti-inflammatory agents.
Industry: : Used in the synthesis of advanced materials due to its stability and functional group diversity.
Wirkmechanismus
The compound's biological activity is often related to its ability to interact with specific proteins or enzymes:
Molecular Targets: : It may bind to receptor sites on enzymes, inhibiting or modulating their activity.
Pathways Involved: : It can influence signaling pathways, such as those involving kinase enzymes, impacting cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-methoxyphenyl)-1-(4-(2-(2-phenylimidazolyl)ethyl)piperazinyl)ethanol
1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazinyl)-2-phenoxyethanone
Uniqueness
While other compounds may share structural similarities, 2-(2-methoxyphenoxy)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone stands out due to its unique combination of the ether linkage and specific positioning of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its complex structure and diverse reactivity make it a valuable tool for developing new materials and studying biochemical interactions.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-30-21-9-5-6-10-22(21)31-19-23(29)27-16-13-26(14-17-27)15-18-28-12-11-25-24(28)20-7-3-2-4-8-20/h2-12H,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSXNLAZRLMKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

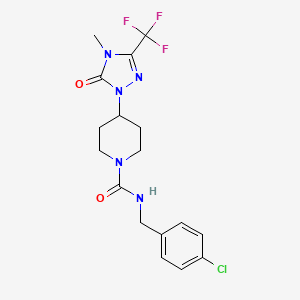
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione](/img/structure/B2827488.png)
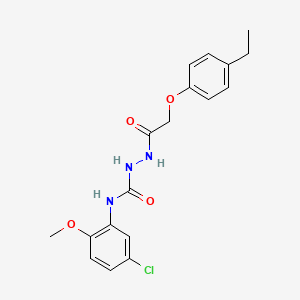
![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2827492.png)

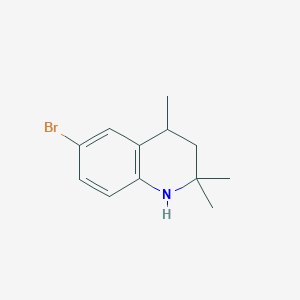
![2-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2827496.png)
![(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B2827497.png)


![benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B2827502.png)
